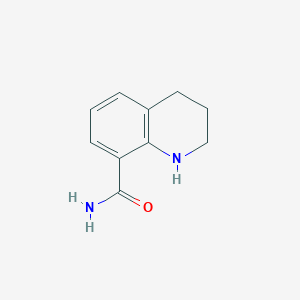
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Descripción general
Descripción
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its unique structure, which includes a quinoline ring system that is partially hydrogenated, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- typically involves the hydrogenation of quinolinecarboxamide derivatives. One common method includes the catalytic hydrogenation of quinolinecarboxamide using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures . This process selectively reduces the quinoline ring to form the tetrahydro derivative.
Industrial Production Methods: In an industrial setting, the production of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinecarboxamide derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoline ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Aplicaciones Científicas De Investigación
8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown potential as a fluorescent probe for detecting metal ions, such as aluminum (Al³⁺), due to its ability to enhance fluorescence upon binding.
Medicine: Quinoline derivatives, including 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro-, have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, altering their function and activity.
Pathways Involved: In biological systems, it can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Quinoline: A parent compound with a fully aromatic ring system.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Isoquinoline: A structural isomer with the nitrogen atom at a different position in the ring system.
Uniqueness: 8-Quinolinecarboxamide, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated quinoline ring, which imparts different chemical reactivity and biological activity compared to fully aromatic quinoline derivatives . This structural feature allows for selective interactions with molecular targets and diverse applications in various fields.
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYCRGTZCHOLFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















